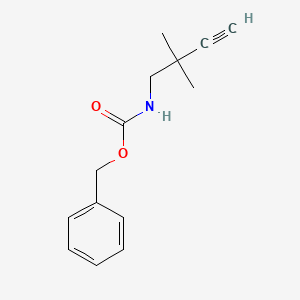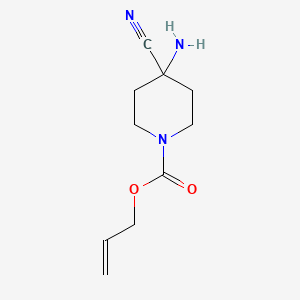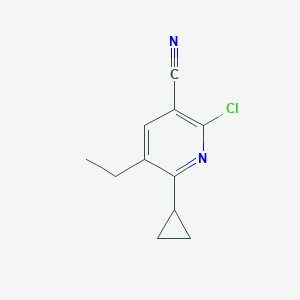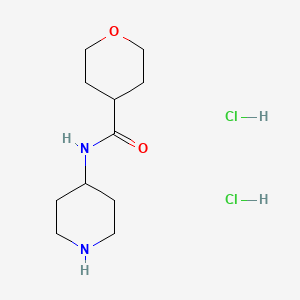
Benzyl 2,2-dimethylbut-3-ynylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2,2-dimethylbut-3-ynylcarbamate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a 2,2-dimethylbut-3-ynyl moiety, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl 2,2-dimethylbut-3-ynylcarbamate can be synthesized through a multi-step process. One common synthetic route involves the reaction of 2,2-dimethylbut-3-ynoic acid with benzyl alcohol in the presence of a dehydrating agent to form benzyl 2,2-dimethylbut-3-ynoate . This intermediate can then be reacted with an appropriate amine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 2,2-dimethylbut-3-ynylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl 2,2-dimethylbut-3-ynoic acid, while reduction may produce benzyl 2,2-dimethylbut-3-ynylamine.
Wissenschaftliche Forschungsanwendungen
Benzyl 2,2-dimethylbut-3-ynylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzyl 2,2-dimethylbut-3-ynylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzyl and 2,2-dimethylbut-3-ynyl moieties may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to benzyl 2,2-dimethylbut-3-ynylcarbamate include:
- Benzyl 2,2-dimethylbut-3-ynoate
- Tert-butyl 2,2-dimethylbut-3-ynylcarbamate
Uniqueness
Benzyl 2,2
Eigenschaften
Molekularformel |
C14H17NO2 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
benzyl N-(2,2-dimethylbut-3-ynyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-4-14(2,3)11-15-13(16)17-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3,(H,15,16) |
InChI-Schlüssel |
DPDKDNHPUAVLFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)

![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)


![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)
![1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)

